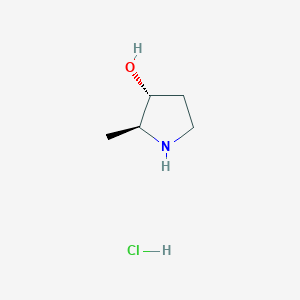![molecular formula C14H18N2O B1403147 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1334536-88-7](/img/structure/B1403147.png)
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C14H18N2O . It has a molecular weight of 230.31 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O/c17-13-14 (11-15-13)6-8-16 (9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2, (H,15,17) . The canonical SMILES structure is C1CN (CCC12CNC2=O)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.3 Ų, a rotatable bond count of 2, and a complexity of 289 . It has a XLogP3-AA value of 1.1, which is a measure of its lipophilicity .Scientific Research Applications
Antitubercular Agents
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane derivatives have shown promising results as new antitubercular agents. A study by Wang et al. (2020) synthesized new benzothiazinone derivatives containing this moiety, exhibiting excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Synthesis Methods
Research has also focused on improving the synthesis methods of diazaspiro[4.4] nonane, with studies like that by Ji Zhiqin (2004) exploring more efficient and higher yield methods (Ji Zhiqin, 2004).
Anticonvulsant Agents
The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which share a similar structure with this compound, was studied for their potential as anticonvulsant agents. Lazić et al. (2017) provided insights into the structural and spectroscopic characteristics of these compounds (Lazić et al., 2017).
Antibacterial Agents
Compounds with the this compound structure have also been explored as fluoroquinolone antibacterials. Culbertson et al. (1990) synthesized derivatives with potent Gram-positive and Gram-negative activity (Culbertson et al., 1990).
Novel Synthesis Methods
Innovative synthesis methods for spirocyclic compounds involving this compound have been developed. A study by Gravestock and McKenzie (2002) discusses the synthesis and isolation of related diastereomers (Gravestock & McKenzie, 2002).
Cholinergic Properties Study
Cignarella et al. (1994) synthesized a series of substituted 2,7-diazaspiro[3.5]nonan-1-ones to test for cholinergic properties, although they found no significant cholinergic activity at either the central or peripheral level (Cignarella et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWUOGTMKZEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)
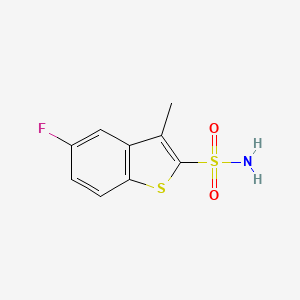

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
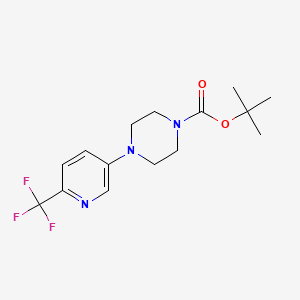
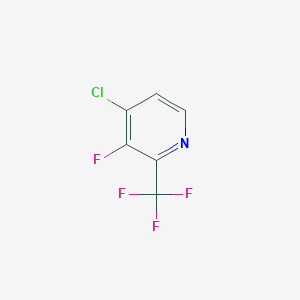



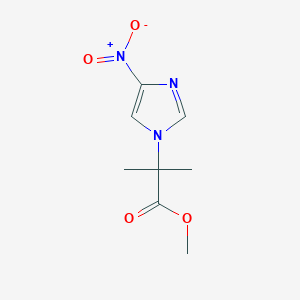
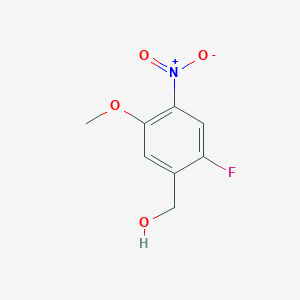
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
